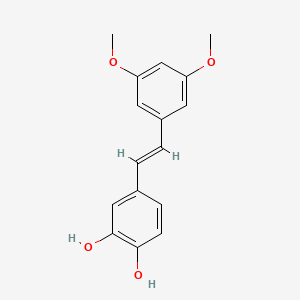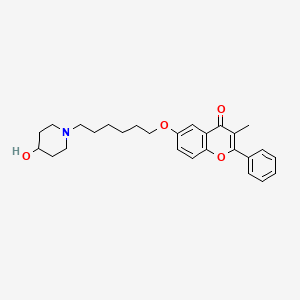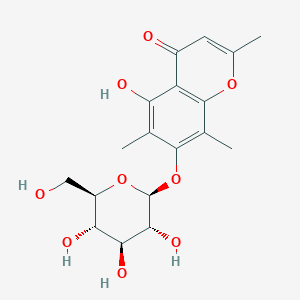
3'-Hydroxypterostilben
Übersicht
Beschreibung
3’-Hydroxypterostilben ist eine natürlich vorkommende Stilbenverbindung, die strukturell mit Resveratrol und Pterostilben verwandt ist. Es zeichnet sich durch das Vorhandensein von zwei Hydroxylgruppen und zwei Methoxygruppen an seinen aromatischen Ringen aus. Diese Verbindung hat aufgrund ihrer starken biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende und antioxidative Eigenschaften, große Aufmerksamkeit erregt .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: 3’-Hydroxypterostilben kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Pterostilben mit 2-Jodoxybenzoesäure in einem organischen Lösungsmittel bei Raumtemperatur . Diese Reaktion liefert 3’-Hydroxypterostilben mit hoher Reinheit.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3’-Hydroxypterostilben umfasst in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Methylierung, Umlagerung und Decarboxylierungs-Isomerisierungsreaktionen umfassen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen.
5. Wirkmechanismus
Der Wirkmechanismus von 3’-Hydroxypterostilben umfasst mehrere molekulare Zielstrukturen und Signalwege:
Induktion der Apoptose: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Herunterregulierung von anti-apoptotischen Proteinen.
Autophagie: Es fördert die Autophagie durch Modulation der PI3K/Akt- und MAPK-Signalwege.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen.
Wirkmechanismus
Target of Action
3’-Hydroxypterostilbene, a natural pterostilbene analogue, has been found to be more potent than pterostilbene against the growth of human cancer cells . The primary targets of 3’-Hydroxypterostilbene include phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinases (MAPKs) signaling pathways . It also targets cyclooxygenase-2 (COX-2), matrix metallopeptidase-9 (MMP-9), vascular endothelial growth factor (VEGF), and cyclin D1 .
Mode of Action
3’-Hydroxypterostilbene interacts with its targets by down-regulating the PI3K/Akt and MAPKs signaling pathways, including decreased phosphorylation of the mammalian target of rapamycin (mTOR) . It also down-regulates the protein levels of COX-2, MMP-9, VEGF, and cyclin D1 . This compound induces apoptosis and autophagy to inhibit cell growth .
Biochemical Pathways
The affected biochemical pathways include the PI3K/Akt and MAPKs signaling pathways . These pathways are crucial for cell survival, proliferation, and differentiation. By down-regulating these pathways, 3’-Hydroxypterostilbene inhibits the growth of cancer cells .
Pharmacokinetics
It is known that small changes in the chemical structure of stilbene compounds can result in significant pharmacodynamic differences .
Result of Action
The molecular and cellular effects of 3’-Hydroxypterostilbene’s action include the induction of apoptosis and autophagy, which effectively inhibit the growth of human colon cancer cells . It also results in the down-regulation of COX-2, MMP-9, VEGF, and cyclin D1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Hydroxypterostilbene can be synthesized through various chemical reactions. One common method involves the oxidation of pterostilbene using 2-iodoxybenzoic acid in an organic solvent at room temperature . This reaction yields 3’-Hydroxypterostilbene with high purity.
Industrial Production Methods: Industrial production of 3’-Hydroxypterostilbene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as methylation, rearrangement, and decarboxylation-isomerization reactions .
Analyse Chemischer Reaktionen
Reaktionstypen: 3’-Hydroxypterostilben unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie 2-Jodoxybenzoesäure durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidation: 2-Jodoxybenzoesäure in einem organischen Lösungsmittel bei Raumtemperatur.
Reduktion: Natriumborhydrid in einem geeigneten Lösungsmittel.
Substitution: Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.
Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise liefert die Oxidation von Pterostilben 3’-Hydroxypterostilben .
Vergleich Mit ähnlichen Verbindungen
3’-Hydroxypterostilben ist strukturell ähnlich anderen Stilbenen wie Resveratrol und Pterostilben. Es zeigt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Pterostilben: 3’-Hydroxypterostilben hat zusätzliche Hydroxylgruppen, die seine biologische Aktivität im Vergleich zu Pterostilben verstärken.
Liste ähnlicher Verbindungen:
- Resveratrol
- Pterostilben
- Pinostilben
Zusammenfassend lässt sich sagen, dass 3’-Hydroxypterostilben aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in verschiedenen Bereichen eine Verbindung von großem Interesse ist. Seine einzigartige chemische Struktur und seine starken Wirkungen machen es zu einem wertvollen Forschungsobjekt für die weitere Erforschung und Entwicklung.
Eigenschaften
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-12(8-14(10-13)20-2)4-3-11-5-6-15(17)16(18)9-11/h3-10,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBFXIUUDJHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694080 | |
| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475231-21-1 | |
| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 3'-Hydroxypterostilbene (3HPSB) and its downstream effects?
A1: 3HPSB exerts its effects primarily through the inhibition of the IL-6/STAT3 signaling pathway [, , ]. This leads to a reduction in the levels of inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) [, ]. Additionally, 3HPSB has been shown to induce apoptosis and autophagy in cancer cells [, ], and to modulate the gut microbiota [, ].
Q2: What are the structural characteristics of 3HPSB?
A2:
Q3: What is the efficacy of 3HPSB in in vitro and in vivo models?
A3:
- In vitro: 3HPSB demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian, prostate, and colon cancer cells [, , , ]. It effectively inhibits cell growth and induces apoptosis in these models.
- In vivo: Studies using mouse models have shown that 3HPSB can suppress tumor growth in colon cancer xenografts []. It also exhibits protective effects against colitis [, , ], non-alcoholic fatty liver disease [], and skin carcinogenesis [].
Q4: What is known about the pharmacokinetics of 3HPSB, including its absorption, distribution, metabolism, and excretion (ADME)?
A4: While detailed pharmacokinetic studies are limited, a preliminary study in rats revealed that 3HPSB could be detected in both urine and serum samples, suggesting its absorption and systemic distribution []. Additionally, research has identified pinostilbene and 3'-hydroxypterostilbene as potential metabolites []. Further investigation is needed to fully elucidate the ADME profile of 3HPSB.
Q5: What are the potential applications of 3HPSB based on its pharmacological activities?
A5: 3HPSB shows promise for applications in several areas due to its diverse pharmacological activities:
- Anti-cancer agent: Its potent anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in various cancer models suggest its potential as a therapeutic agent for cancer treatment [, , , ].
- Anti-inflammatory agent: 3HPSB effectively reduces inflammatory markers and ameliorates inflammation in models of colitis and other inflammatory diseases [, , ].
- Metabolic disorders: Its ability to ameliorate non-alcoholic fatty liver disease in mice highlights its potential for managing metabolic disorders [].
Q6: Is there any information available on the stability and formulation of 3HPSB?
A6: While specific data on 3HPSB's stability under various conditions is limited in the provided research, it's a common challenge for many polyphenols. Formulation strategies like encapsulation or complexation with carriers could potentially enhance its stability, solubility, and bioavailability. Further research is needed to explore and optimize 3HPSB formulations for improved therapeutic efficacy.
Q7: How does the structure of 3HPSB relate to its activity (SAR)?
A7: While specific SAR studies for 3HPSB are limited in the provided research, comparing its activity with related stilbenes like pterostilbene provides some insights [, , , ]. The presence of the catechol moiety (two hydroxyl groups on the aromatic ring) appears crucial for its potent antioxidant and anti-inflammatory effects. Additionally, the methoxy groups on the other aromatic ring likely contribute to its bioavailability and specific interactions with biological targets. Further investigations are needed to fully elucidate the SAR relationships for 3HPSB and guide the development of more potent and selective analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (7E)-7-[(2S)-2-octyl-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1245760.png)






![(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol](/img/structure/B1245769.png)
![2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine](/img/structure/B1245771.png)

![[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B1245775.png)


